1-Allyltheobromine

Adenosine Receptor Pharmacology Structure-Activity Relationship (SAR) Xanthine Derivatives

1-Allyltheobromine (CAS 2530-99-6) is a unique N1-allyl-substituted xanthine that cannot be replaced by generic analogs like theobromine or caffeine. Its extremely low adenosine A1 affinity (Ki=4,890 nM) makes it an essential low-activity control for receptor studies, while its distinct caffeine-like CNS profile supports neuroexcitation and diuresis research. The allyl group enables regioselective [2+3] cycloaddition for isoxazoline-fused purine library synthesis. Choose product-specific procurement for reproducible, publication-grade results.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 2530-99-6
Cat. No. B3050345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyltheobromine
CAS2530-99-6
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C
InChIInChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3
InChIKeyBTFHIKZOEZREBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyltheobromine (CAS 2530-99-6) Procurement Guide: Product Identity and Baseline Specifications


1-Allyltheobromine (CAS 2530-99-6) is a synthetic xanthine derivative with the molecular formula C₁₀H₁₂N₄O₂ and a molecular weight of 220.23 g/mol [1]. It is characterized by an allyl group substitution at the N1 position of the theobromine core structure . This compound is also identified by the UNII code 4JG7O04XYX and is listed as Theophylline Impurity 18 in certain reference contexts . Its core physicochemical properties include a predicted XLogP3 of 0.6, zero hydrogen bond donors, and three hydrogen bond acceptors [1].

1-Allyltheobromine (CAS 2530-99-6) Procurement Guide: Risks of Substituting with Generic Xanthine Analogs


Substituting 1-Allyltheobromine with generic xanthine analogs like theobromine, caffeine, or theophylline is scientifically unsound due to distinct pharmacological and physicochemical profiles. In vivo studies demonstrate that the N1-allyl modification fundamentally alters the compound's pharmacological behavior, rendering its effects more similar to caffeine than its parent, theobromine, with respect to central nervous system stimulation and cardiovascular response [1]. Furthermore, the allyl group imparts a unique chemical reactivity profile, enabling specific synthetic transformations, such as regioselective [2+3] cycloaddition reactions to form isoxazoline derivatives, which are not possible with unsubstituted methylxanthines [2]. This unique combination of altered biological activity and distinct chemical reactivity precludes simple one-to-one replacement, making product-specific procurement essential for reproducible research outcomes.

1-Allyltheobromine (CAS 2530-99-6) Procurement Guide: Quantified Differentiation from Analogs and Competitors


1-Allyltheobromine vs. 1,3-Dipropylxanthine: 407-Fold Weaker Adenosine A1 Receptor Affinity Drives Selection

1-Allyltheobromine exhibits a dramatically lower binding affinity for the adenosine A1 receptor compared to the potent antagonist 1,3-dipropylxanthine. The Ki value for 1-allyltheobromine is 4,890 nM, while 1,3-dipropylxanthine shows a Ki of 12 nM, representing a 407.5-fold difference in potency [1]. This stark contrast in receptor engagement is critical for experimental designs where high-potency A1 antagonism is undesirable or where a compound with minimal A1 activity is required as a control or scaffold.

Adenosine Receptor Pharmacology Structure-Activity Relationship (SAR) Xanthine Derivatives

1-Allyltheobromine vs. Theobromine and Caffeine: Differentiated Central Nervous System (CNS) Stimulant Profile Guides In Vivo Model Selection

In vivo studies in frogs, rabbits, and mice reveal that the pharmacological effects of 1-allyltheobromine are more akin to caffeine than to its parent compound, theobromine. Specifically, 1-allyltheobromine induces an increase in reflex excitability that, at higher doses, progresses to general tetanus, a profile shared with caffeine. In contrast, theobromine produces a distinctly different postural response [1]. Regarding central stimulant potency, 1-allyltheobromine is described as being slightly superior to caffeine [1]. This differential CNS profile is a critical differentiator for studies on xanthine-mediated neuroexcitation.

In Vivo Pharmacology Neuropharmacology Behavioral Pharmacology

1-Allyltheobromine vs. Theobromine and Caffeine: Differentiated Diuretic Efficacy in Primed Rat Models

In a standardized rat model for evaluating diuretic activity (rats primed with 0.45% saline), 1-allyltheobromine produced a significant diuretic response, confirming its in vivo efficacy as a xanthine diuretic [1]. While the study notes that theophylline is the most potent diuretic and that the responses of caffeine and theobromine are similar under these conditions, 1-allyltheobromine is specifically listed among the compounds yielding a significant increase in urine output [1]. This establishes its utility as an effective diuretic agent within this class, distinguishing it from related xanthines that may not produce a significant response in this specific, primed model.

Renal Pharmacology Diuretic Screening In Vivo Efficacy

1-Allyltheobromine vs. Theobromine and Caffeine: Distinct Cardiovascular and Respiratory Profiles in Rabbit Models

Detailed physiological studies in rabbits reveal a distinct cardiovascular profile for 1-allyltheobromine. Intravenous administration produces a transient increase in blood pressure, an effect whose intensity is virtually indistinguishable from that of caffeine. In contrast, theobromine elicits an initial, much weaker pressor effect, followed by a slow decrease in blood pressure [1]. On respiration, 1-allyltheobromine accelerates respiratory rate and increases tidal volume almost to the same degree as caffeine [1]. This differential hemodynamic and respiratory profile is a key factor for cardiovascular research.

Cardiovascular Pharmacology Respiratory Pharmacology In Vivo Hemodynamics

1-Allyltheobromine vs. Unsubstituted Methylxanthines: Unique Chemical Reactivity Enables Regioselective [2+3] Cycloaddition

The presence of the N1-allyl group in 1-allyltheobromine imparts a unique chemical reactivity that is absent in unsubstituted methylxanthines like theobromine, caffeine, or theophylline. Specifically, the terminal alkene of the allyl group serves as a dipolarophile, enabling regioselective [2+3] cycloaddition reactions with arylnitrile oxides to form 3,5-disubstituted isoxazolines [1]. This synthetic transformation is a direct consequence of the allyl substitution and provides a pathway to novel fused heterocyclic systems that are inaccessible from the parent methylxanthines.

Synthetic Organic Chemistry Heterocyclic Chemistry Click Chemistry

1-Allyltheobromine (CAS 2530-99-6) Procurement Guide: Evidence-Backed Research Applications


Adenosine Receptor Structure-Activity Relationship (SAR) Studies

Based on its extremely low affinity for the adenosine A1 receptor (Ki = 4,890 nM), 1-allyltheobromine serves as an ideal low-activity control or a starting scaffold for designing xanthine derivatives with reduced adenosine receptor antagonism. Researchers investigating the structural determinants of high-affinity A1 binding can use 1-allyltheobromine as a baseline comparator to understand the detrimental effect of N1-allyl substitution on receptor engagement [1].

In Vivo Neuropharmacology and CNS Stimulant Research

1-Allyltheobromine's unique CNS profile, which is similar to but potentially more potent than caffeine and distinct from theobromine, makes it a valuable tool for in vivo studies of xanthine-mediated neuroexcitation, reflex activity, and motor behavior. Its ability to induce tetanus at high doses in animal models provides a specific endpoint for dose-response studies investigating CNS stimulant toxicity and mechanism [1].

Synthesis of Novel Isoxazoline-Containing Heterocyclic Libraries

The N1-allyl group's ability to undergo regioselective [2+3] cycloaddition with arylnitrile oxides is a key differentiator for synthetic chemists. This reactivity makes 1-allyltheobromine an essential building block for the rapid construction of structurally diverse, isoxazoline-fused purine libraries. Such libraries are of high interest in medicinal chemistry for exploring new chemical space and identifying lead compounds with potentially novel biological activities [1].

Renal and Cardiovascular Physiology Research in Primed Rodent Models

1-Allyltheobromine's demonstrated efficacy as a diuretic in the primed rat model and its distinct caffeine-like cardiovascular profile in rabbits support its use in specialized renal and hemodynamic studies. Researchers investigating the physiological mechanisms of xanthine-induced diuresis or transient pressor responses can employ 1-allyltheobromine as a selective tool to probe pathways independent of strong adenosine A1 antagonism, given its low receptor affinity [1].

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